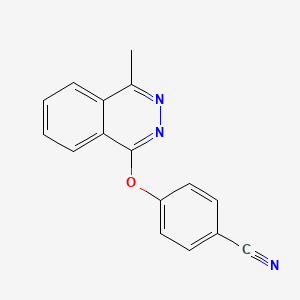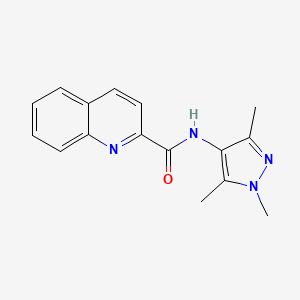
N-(2-methylpropyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)quinoline-8-carboxamide, commonly known as LY-2183240, is a small molecule drug that has been studied for its potential therapeutic effects. It belongs to the class of compounds known as AMPA receptor positive allosteric modulators, which are known to enhance the activity of glutamate receptors in the brain. The aim of
Mécanisme D'action
N-(2-methylpropyl)quinoline-8-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and cognitive function. By enhancing the activity of these receptors, this compound is thought to enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoline-8-carboxamide has been shown to enhance synaptic transmission in the hippocampus, a brain region involved in learning and memory. It has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. In addition, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methylpropyl)quinoline-8-carboxamide is its ability to enhance cognitive function and memory in animal models, which makes it a promising candidate for the treatment of neurological disorders. However, this compound has some limitations in terms of its solubility and bioavailability, which may limit its potential therapeutic use.
Orientations Futures
There are several future directions for research on N-(2-methylpropyl)quinoline-8-carboxamide. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of this compound on cognitive function and memory, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Finally, the development of new delivery methods for this compound may also be an area of future research.
Méthodes De Synthèse
N-(2-methylpropyl)quinoline-8-carboxamide can be synthesized using a multistep process involving the reaction of 2-bromo-5-methylpyridine with 2-methylpropylamine, followed by the addition of various reagents to form the final product. The synthesis of this compound has been described in detail in several research articles.
Applications De Recherche Scientifique
N-(2-methylpropyl)quinoline-8-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to enhance cognitive function and memory, reduce anxiety and depression-like behaviors, and improve social interaction in animal models.
Propriétés
IUPAC Name |
N-(2-methylpropyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-16-14(17)12-7-3-5-11-6-4-8-15-13(11)12/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHBCGSEJAGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)



![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)


![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)

